Dicyclohexyl(trifluoromethanesulfonyloxy)borane (CAS 145412-54-0), commonly referred to as dicyclohexylboron triflate or Chx2BOTf, is a reactive dialkylboron Lewis acid utilized primarily for the stereoselective enolization of carbonyl compounds [1]. Unlike many conventional boron reagents, Chx2BOTf is utilized for its ability to generate E-enolates, facilitating highly diastereoselective anti-aldol reactions [2]. From a procurement and processability standpoint, it offers quantifiable handling advantages, as it can be crystallized from hexane and stored as a stable 1 M stock solution, ensuring consistent titer and reproducibility in rigorous synthetic workflows [3].
Generic substitution of Chx2BOTf with the more commonly procured dibutylboron triflate (Bu2BOTf) is often non-viable due to divergent stereochemical outcomes [1]. The steric bulk of the dicyclohexyl groups on the boron atom dictates the geometry of the resulting enolate. While Bu2BOTf typically generates Z-enolates leading to syn-aldol products, Chx2BOTf strongly favors E-enolates, leading exclusively to anti-aldol products[1]. In complex multistep syntheses, attempting to substitute Chx2BOTf with commercial Bu2BOTf has been shown to yield irreproducible diastereomeric mixtures, whereas Chx2BOTf reliably affords enantiomerically pure intermediates [2].
In the enolboration-aldolization of methyl 2-p-tolylacetate, the choice of boron reagent dictates the stereoisomer produced. Using Chx2BOTf at -78 °C yields the anti-aldol product with 97% selectivity. Conversely, the less bulky Bu2BOTf must be used at ambient temperature to obtain the syn-aldol [1].
| Evidence Dimension | Diastereoselectivity (anti vs syn) |
| Target Compound Data | Chx2BOTf: 97% anti-selectivity (73% yield) |
| Comparator Or Baseline | Bu2BOTf: Yields syn-aldols |
| Quantified Difference | Complete reversal of stereoselectivity from syn to anti |
| Conditions | Enolboration-aldolization of methyl 2-p-tolylacetate with benzaldehyde |
Procurement of Chx2BOTf is strictly required when the anti-diastereomer is the target API intermediate, as substitution will yield the wrong isomer.
During the total synthesis of the maleidride natural product glauconic acid, the syn-Evans aldol reaction was evaluated with different boron triflates. Commercially available Bu2BOTf gave irreproducible results, frequently leading to diastereomeric mixtures. Switching to Chx2BOTf reproducibly afforded the enantiomerically pure aldol product, enabling the scalable preparation of the advanced intermediate [1].
| Evidence Dimension | Reaction reproducibility and product purity |
| Target Compound Data | Chx2BOTf: Reproducibly affords enantiomerically pure aldol product |
| Comparator Or Baseline | Bu2BOTf: Irreproducible results, diastereomeric mixtures |
| Quantified Difference | Elimination of diastereomeric impurities |
| Conditions | syn-Evans aldol reaction in the early-stage synthesis of glauconic acid |
In late-stage or complex synthesis, avoiding diastereomeric mixtures saves costly purification steps and prevents severe yield loss.
While standard dialkylboron triflates are typically restricted to highly reactive ketones or require conversion to thioesters or imides, the combination of Chx2BOTf and triethylamine successfully effects the direct enolization of standard carboxylic esters. This facilitates the direct construction of anti beta-hydroxy-alpha-methyl carbonyl units [1].
| Evidence Dimension | Substrate scope for enolization |
| Target Compound Data | Chx2BOTf: Directly enolizes carboxylic esters |
| Comparator Or Baseline | Standard boron triflates: Often require thioester or imide auxiliaries |
| Quantified Difference | Direct ester utilization without auxiliary conversion |
| Conditions | Boron-mediated asymmetric aldol reaction of carboxylic esters |
Reduces step count by allowing direct use of esters rather than requiring pre-conversion to thioesters or imides.
Unlike many boron triflates that must be handled as neat, highly moisture-sensitive liquids prone to rapid degradation, Chx2BOTf can be crystallized from hexane at -20 °C. It is stable when stored as a 1 M stock solution at 4 °C under nitrogen, with crystals easily redissolving at room temperature prior to use [1].
| Evidence Dimension | Physical form and storage stability |
| Target Compound Data | Chx2BOTf: Crystallizable, stable as 1 M stock solution at 4 °C |
| Comparator Or Baseline | Typical boron triflates: Neat, degradation-prone liquids |
| Quantified Difference | Improved shelf-life and consistent reagent titer |
| Conditions | Storage in hexane under nitrogen at 4 °C to -20 °C |
Ensures consistent reagent titer and reliable performance across multiple batches, which is critical for industrial scale-up and rigorous academic workflows.
Chx2BOTf is the required reagent for generating the anti-aldol precursors necessary for highly selective aromatase (CYP 450 19A1) inhibitors, where the syn-isomer is inactive [1].
In multi-step syntheses, such as the preparation of glauconic acid, Chx2BOTf provides strict reproducibility and enantiomeric purity compared to Bu2BOTf, preventing the formation of inseparable diastereomeric mixtures[2].
For process routes aiming to minimize step count, Chx2BOTf allows for the direct enolization of carboxylic esters, bypassing the need to synthesize thioester or imide intermediates [3].
Corrosive;Irritant